4-Aminophenylboronic acid hydrochloride
Overview
Description
4-Aminophenylboronic Acid is a compound used in the discovery of multi-target receptor tyrosine kinase inhibitors as novel anti-angiogenesis agents . It can be used to prepare the modified reduced graphene composite material used as a sugar sensor to detect the analyte in fruit juice .
Synthesis Analysis
Boronic acids are increasingly utilized in diverse areas of research. The interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions lead to their utility in various sensing applications .Molecular Structure Analysis
The molecular formula of 4-Aminophenylboronic acid hydrochloride is C6H9BClNO2 . The structure of this compound includes an aminobenzene moiety .Chemical Reactions Analysis
4-Aminophenylboronic acid hydrochloride can be used to prepare the modified reduced graphene composite material used as a sugar sensor to detect the analyte in fruit juice . It can also be used to prepare the modified carbon electrode adsorbed with aminophenol, used for the detection of NADH and H2O2 .Physical And Chemical Properties Analysis
The molecular weight of 4-Aminophenylboronic acid hydrochloride is 173.41 g/mol . The compound is a powder with a melting point of 195-200 °C .Scientific Research Applications
Sugar Sensor
4-Aminophenylboronic acid hydrochloride can be used to prepare a modified reduced graphene composite material that acts as a sugar sensor. This sensor can detect analytes in fruit juice .
Detection of NADH and H2O2
This compound can also be used to prepare a modified carbon electrode adsorbed with aminophenol. This electrode can be used for the detection of NADH and H2O2 .
Detection of Ascorbic Acid
Another application of 4-Aminophenylboronic acid hydrochloride is in the preparation of a boron, nitrogen, and sulfur-doped carbon dot sensor . This sensor can be used for the detection of ascorbic acid .
Catalyst in Organic Reactions
As a ligand for transition metal complexes , 4-Aminophenylboronic acid hydrochloride can participate in organic reaction processes, such as boronic acid esterification reactions .
Preparation of Chromen-4-Ones
This compound can be used as a reactant for the preparation of chromen-4-ones , which are known to be DNA-dependent protein kinase inhibitors .
Synthesis of Other Boronic Acids
4-Aminophenylboronic acid hydrochloride can also be used in the synthesis of other boronic acids, such as 4-Aminophenylboronic acid pinacol ester and 4-Nitrophenylboronic acid .
Safety And Hazards
Future Directions
As a new member of the nanomaterial family, carbon dots (CDs) have the advantages of photoluminescence, easy surface functionalization modification, simple preparation, low toxicity, low side effects, and lower probability to develop resistance, showing great antibacterial and antiviral potential . This suggests that 4-Aminophenylboronic acid hydrochloride, which can be used to prepare CDs, may have promising applications in the future.
properties
IUPAC Name |
(4-aminophenyl)boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,9-10H,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYGJJSFMOVYOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370394 | |
Record name | 4-Aminophenylboronic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminophenylboronic acid hydrochloride | |
CAS RN |
80460-73-7 | |
Record name | 4-Aminophenylboronic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Aminophenyl)boronic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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